molecular formula C13H9N3O B295957 Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone

Katalognummer: B295957
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: TXJCFPIIFWPBNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their stability and diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

The synthesis of Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone typically involves the cyclization of hydrazones derived from pyridine-2-aldehydes or ketones. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . This reaction is usually carried out under mild conditions, making it suitable for large-scale industrial production.

Another approach involves the use of metal-catalyzed reactions. For instance, rhodium, copper, and palladium catalysts have been employed to facilitate the cyclization process . These methods offer high yields and selectivity, making them attractive for industrial applications.

Analyse Chemischer Reaktionen

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone involves its ability to act as a precursor for diazo compounds and metal carbenoids . These intermediates are highly reactive and can participate in various chemical transformations, including cycloaddition and insertion reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, making it a versatile intermediate for various applications.

Eigenschaften

Molekularformel

C13H9N3O

Molekulargewicht

223.23 g/mol

IUPAC-Name

phenyl(triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)12-11-8-4-5-9-16(11)15-14-12/h1-9H

InChI-Schlüssel

TXJCFPIIFWPBNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CN3N=N2

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CN3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.